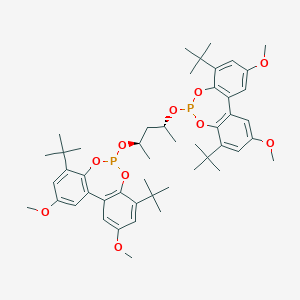

(R,R)-Chiraphite

Description

Structure

2D Structure

Properties

IUPAC Name |

4,8-ditert-butyl-6-[(2R,4R)-4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yl]oxy-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZNZWRMNWOHX-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149646-83-3 | |

| Record name | 6,6'-[(2R,4R)-2,4-Pentanediylbis(oxy)]bis[2,10-dimethoxy-4,8-bis(2-methyl-2-propanyl)dibenzo[d,f][1,3,2]dioxaphosphepine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,R)-Chiraphite: A Comprehensive Technical Guide for Researchers

Introduction: (R,R)-Chiraphite, with the CAS Number 149646-83-3, is a chiral phosphite ligand renowned for its efficacy in asymmetric catalysis.[1] Its unique structural framework, characterized by bulky tert-butyl groups and a binaphthyl-derived backbone, imparts exceptional stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under recommended storage conditions.[2] For optimal stability, it should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. While a specific melting point is not consistently reported in publicly available literature, its high molecular weight and complex structure suggest a high melting temperature.[2] Due to its largely nonpolar structure, it is expected to be soluble in common organic solvents such as toluene, THF, and dichloromethane, and insoluble in water.

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 149646-83-3 | [1] |

| Molecular Formula | C₄₉H₆₆O₁₀P₂ | [1] |

| Molecular Weight | 876.99 g/mol | [1] |

| Boiling Point | 816.6 ± 65.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 107.94 Ų | [1] |

| logP | 14.84 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 10 | [1] |

| Rotatable Bonds | 10 | [1] |

Application in Asymmetric Catalysis: Synthesis of GDC-6036

A notable application of this compound is in the atroposelective Negishi coupling for the synthesis of the KRAS G12C covalent inhibitor, GDC-6036.[3][4][5] This reaction is a key step in the manufacturing process of this important therapeutic agent.[6] The palladium-catalyzed coupling of an aminopyridine and a quinazoline derivative proceeds with high enantioselectivity, underscoring the effectiveness of this compound as a chiral ligand.[3]

Experimental Protocol: Atroposelective Negishi Coupling

The following is a detailed experimental protocol for the this compound-catalyzed Negishi coupling in the synthesis of a key intermediate of GDC-6036, based on the supplementary information from the cited literature.[3]

Materials:

-

Aminopyridine derivative

-

Quinazoline derivative

-

[Pd(cin)Cl]₂ (Palladium catalyst precursor)

-

This compound (Ligand)

-

Zinc Chloride (ZnCl₂)

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Nitrogen gas atmosphere

Procedure:

-

Preparation of the Organozinc Reagent:

-

In a nitrogen-flushed reactor, dissolve the quinazoline derivative in anhydrous THF.

-

Cool the solution to -20 °C.

-

Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes to facilitate the lithium-halogen exchange.

-

In a separate flask, dissolve zinc chloride (ZnCl₂) in anhydrous THF.

-

Add the ZnCl₂ solution to the reaction mixture at -20 °C and stir for 1 hour to form the organozinc reagent.

-

-

Catalyst Preparation and Negishi Coupling:

-

In a separate nitrogen-flushed reactor, dissolve [Pd(cin)Cl]₂ and this compound in anhydrous toluene.

-

Stir the mixture at room temperature for 30 minutes to form the active palladium catalyst complex.

-

Add the aminopyridine derivative to the catalyst mixture.

-

Slowly add the prepared organozinc reagent to the catalyst-substrate mixture.

-

Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by HPLC or TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired atropisomeric product.

-

Logical Workflow of the Atroposelective Negishi Coupling

The following diagram illustrates the key stages of the experimental workflow for the this compound-catalyzed atroposelective Negishi coupling.

Figure 1. A diagram illustrating the preparation of the organozinc reagent, formation of the active palladium catalyst, and the subsequent Negishi coupling reaction.

References

- 1. chemscene.com [chemscene.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]

(R,R)-Chiraphite: A Key Ligand in Modern Asymmetric Catalysis for Pharmaceutical Synthesis

(R,R)-Chiraphite is a chiral bisphosphite ligand that has emerged as a critical component in advanced asymmetric catalysis, most notably in the synthesis of complex pharmaceutical agents. Its rigid, C2-symmetric structure, derived from a chiral diol and a substituted biaryl phosphite, allows for exceptional stereocontrol in metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the primary application of this compound, focusing on its role in the atroposelective synthesis of the KRAS G12C inhibitor, Divarasib (GDC-6036), a significant development in cancer therapy.

Core Application: Atroposelective Negishi Coupling in the Synthesis of Divarasib (GDC-6036)

The most prominent and well-documented application of this compound is as a chiral ligand in a palladium-catalyzed Negishi cross-coupling reaction. This reaction is a cornerstone in the manufacturing process of Divarasib (GDC-6036), where it facilitates the construction of a sterically hindered biaryl axis with high diastereoselectivity.[1][2] The use of a Pd/(R,R)-Chiraphite catalytic system has proven to be robust and scalable, enabling the production of this active pharmaceutical ingredient (API) at a multi-kilogram scale for clinical studies.[3]

Quantitative Data Presentation

The following table summarizes the key quantitative data for the pivotal atroposelective Negishi coupling reaction in the synthesis of Divarasib, highlighting the efficiency and selectivity achieved with the this compound ligand.

| Parameter | Value | Reference |

| Reaction | Atroposelective Negishi Coupling | [1] |

| Reactant 1 | Substituted Aminopyridine | [1] |

| Reactant 2 | Substituted Quinazoline Zinc Reagent | [1] |

| Catalyst | [Pd(cin)Cl]2 | [1] |

| Ligand | This compound | [1] |

| Catalyst Loading | 0.5 mol % | [1] |

| Ligand Loading | 1.0 mol % | [1] |

| Solvent | THF/2-MeTHF | [4] |

| Temperature | 50 °C | [4] |

| Reaction Time | 18 h | [4] |

| Assay Yield | 84% | [4] |

| Diastereomeric Ratio (dr) | 95:5 | [4] |

Experimental Protocols

General Synthetic Approach for this compound

Proposed Reaction Scheme:

Caption: Experimental workflow for the this compound catalyzed atroposelective Negishi coupling.

Catalytic Cycle of the Negishi Cross-Coupling

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.tue.nl [research.tue.nl]

(R,R)-Chiraphite in Asymmetric Catalysis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the chiral phosphite ligand, (R,R)-Chiraphite, in asymmetric catalysis. While its applications are varied, this guide focuses on its well-documented and impactful role in the atroposelective Negishi cross-coupling reaction, a key transformation in the synthesis of complex pharmaceutical agents.

Introduction to this compound

This compound is a C2-symmetric chiral phosphite ligand known for its effectiveness in inducing high levels of enantioselectivity in various metal-catalyzed reactions. Its rigid backbone and tunable steric and electronic properties make it a powerful tool for controlling the three-dimensional arrangement of substrates around a metal center, thereby dictating the stereochemical outcome of a reaction. A notable and industrially relevant application of this compound is in the palladium-catalyzed atroposelective Negishi coupling for the synthesis of the KRAS G12C inhibitor Divarasib (GDC-6036).[1][2][3][4]

Core Application: Atroposelective Negishi Coupling in the Synthesis of Divarasib (GDC-6036)

The construction of the axially chiral biaryl scaffold of Divarasib is a critical step in its synthesis, achieved through a highly atroposelective Negishi coupling reaction.[2][3][4] This reaction involves the coupling of an organozinc nucleophile with an organohalide electrophile, catalyzed by a palladium complex bearing the this compound ligand.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Pd/(R,R)-Chiraphite catalyzed atroposelective Negishi coupling in the synthesis of Divarasib.

| Entry | Pd Precatalyst | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Solvent | Additive (equiv) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | [Pd(cin)Cl]2 | This compound | 0.5 | 1.0 | THF/2-MeTHF | NaTFA (3.0) | 50 | 84 (assay) | 95:5 |

cin = cinnamyl; THF = tetrahydrofuran; 2-MeTHF = 2-methyltetrahydrofuran; NaTFA = sodium trifluoroacetate.

Experimental Protocol: Synthesis of (Ra)-3

The following is a representative experimental protocol for the atroposelective Negishi coupling reaction to form the key biaryl intermediate of Divarasib.

Materials:

-

Aminopyridine starting material

-

Organozinc reagent

-

[Pd(cin)Cl]2 (Palladium precatalyst)

-

This compound (Ligand)

-

Sodium trifluoroacetate (NaTFA)

-

Tetrahydrofuran (THF)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a solution of the aminopyridine starting material in a mixture of THF and 2-MeTHF are added sodium trifluoroacetate, [Pd(cin)Cl]2, and this compound.

-

The organozinc reagent is then added to the reaction mixture.

-

The reaction is heated to 50 °C and stirred until completion, as monitored by HPLC.

-

Upon completion, the reaction is worked up to isolate the desired atropisomeric product.

-

Crystallization is performed to enhance the diastereomeric ratio to >99:1.[2]

Mechanism of Action in Atroposelective Negishi Coupling

The generally accepted mechanism for a palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The enantioselectivity in the this compound-catalyzed reaction is established during the formation of the new C-C bond, which is influenced by the chiral environment created by the ligand around the palladium center.

The Catalytic Cycle

The Role of this compound in Atroposelectivity

The high level of atroposelectivity achieved with the Pd/(R,R)-Chiraphite system is a direct consequence of the chiral environment created by the ligand. The C2-symmetric backbone of this compound establishes a well-defined and rigid chiral pocket around the palladium center. This steric hindrance dictates the facial selectivity of the substrates as they coordinate to the metal.

The atroposelectivity is likely determined during the reductive elimination step, where the two aryl groups are coupled. The chiral ligand forces the two coupling partners into a specific low-energy transition state geometry that leads to the formation of one atropisomer preferentially over the other.

Conclusion

This compound has proven to be a highly effective chiral ligand in asymmetric catalysis, most notably in the challenging atroposelective Negishi coupling for the synthesis of complex drug molecules like Divarasib. The ligand's well-defined C2-symmetric structure creates a rigid chiral environment around the metal center, which is crucial for dictating the stereochemical outcome of the reaction. While the precise nature of the transition state remains an area for further computational and experimental investigation, the empirical success of the Pd/(R,R)-Chiraphite system underscores the power of this ligand in modern asymmetric synthesis. Future research will likely focus on expanding the scope of this compound to other challenging transformations and on detailed mechanistic studies to further refine catalyst design.

References

- 1. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fs25.scg.ch [fs25.scg.ch]

- 4. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Unveiling Chiraphite Ligands: A Technical Guide to a Catalyst's Core

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of Chiraphite ligands, a class of chiral phosphite ligands that have demonstrated significant efficacy in asymmetric catalysis. This document provides a comprehensive overview of their historical context, synthesis, and notable applications, with a particular focus on their recent, pivotal role in the synthesis of the KRAS G12C inhibitor, GDC-6036 (divarasib).

Discovery and Development: A Historical Perspective

The journey of Chiraphite ligands began with the pioneering work of J. E. Babin and G. T. Whiteker, who first disclosed this class of ligands. Their initial invention laid the groundwork for a new type of chiral ligand that would later prove to be highly effective in controlling stereochemistry in transition metal-catalyzed reactions.

Subsequent research and development have expanded the library of Chiraphite ligands and explored their utility in various asymmetric transformations. A significant milestone in their application was the recent utilization of (R,R)-Chiraphite in a highly efficient, atroposelective Negishi coupling for the synthesis of the potent KRAS G12C covalent inhibitor GDC-6036.[1][2][3][4] This breakthrough highlighted the unique capabilities of Chiraphite ligands in constructing complex chiral molecules with high fidelity, particularly in the pharmaceutical industry.

Core Structure and Synthesis

Chiraphite ligands are a class of bidentate phosphite ligands characterized by their chiral backbone. The general structure features a chiral diol backbone that imparts the stereochemical information necessary for asymmetric induction. The synthesis of these ligands typically involves the reaction of a chiral diol with a phosphorus-containing reagent.

Below is a generalized workflow for the synthesis of a Chiraphite ligand:

Caption: Generalized synthetic workflow for Chiraphite ligands.

Applications in Asymmetric Catalysis

While the recent success in the synthesis of GDC-6036 has brought Chiraphite ligands to the forefront, their application is not limited to Negishi couplings. They have also shown promise in other areas of asymmetric catalysis, such as hydroformylation.

Atroposelective Negishi Coupling in the Synthesis of GDC-6036

The synthesis of GDC-6036, a crucial drug candidate targeting the KRAS G12C mutation, represents a landmark application of Chiraphite ligands. The key step involves a palladium-catalyzed atroposelective Negishi coupling to construct the challenging C-C bond between two heteroaromatic moieties. The use of this compound as the ligand was instrumental in achieving high diastereoselectivity and yield in this transformation.

The logical workflow for this key synthetic step is illustrated below:

Caption: Key atroposelective Negishi coupling in the synthesis of GDC-6036.

Quantitative Data for the Atroposelective Negishi Coupling:

The following table summarizes the performance of the this compound-palladium catalytic system in the synthesis of the GDC-6036 precursor.

| Parameter | Value | Reference |

| Ligand | This compound | [4] |

| Catalyst Loading | 1 mol% (ligand) | [4] |

| Diastereomeric Ratio (dr) | >99:1 (after crystallization) | [4] |

| Yield | 70% | [4] |

Asymmetric Hydroformylation

Chiraphite ligands have also been explored in the context of asymmetric hydroformylation, a fundamental reaction for the synthesis of chiral aldehydes. For instance, (2R,4R)-Chiraphite has been utilized as a ligand in rhodium-catalyzed hydroformylation reactions.[5] This application demonstrates the versatility of the Chiraphite scaffold in different catalytic transformations.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving Chiraphite ligands, based on the published synthesis of the GDC-6036 precursor.

General Procedure for the Atroposelective Negishi Coupling

Materials:

-

Palladium(II) acetate (or other suitable Pd precatalyst)

-

This compound

-

Aminopyridine derivative

-

Quinazoline-organozinc reagent

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a glovebox, a reaction vessel is charged with the palladium precatalyst and this compound in the specified molar ratio.

-

Anhydrous solvent is added, and the mixture is stirred at room temperature until a homogeneous solution is formed.

-

The aminopyridine derivative is added to the catalyst solution.

-

The quinazoline-organozinc reagent is then added portion-wise to the reaction mixture at a controlled temperature.

-

The reaction is stirred at the specified temperature and monitored by a suitable analytical technique (e.g., HPLC or TLC) until completion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization, to afford the desired atropisomer with high diastereomeric excess.

Conclusion

Chiraphite ligands have emerged as a powerful class of chiral ligands in asymmetric catalysis. Their successful application in the synthesis of complex, high-value molecules like GDC-6036 underscores their potential for addressing significant challenges in synthetic organic chemistry, particularly in the pharmaceutical industry. The modular nature of their synthesis and their demonstrated efficacy in various transformations suggest that the scope of Chiraphite ligand applications will continue to expand, offering new solutions for the stereoselective synthesis of chiral compounds. Further research into the development of new Chiraphite analogues and their application in a broader range of catalytic reactions is a promising avenue for future investigation.

References

(R,R)-Chiraphite Coordination Chemistry with Transition Metals: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphite stands as a prominent member of the chiral phosphoramidite ligand family, distinguished by its unique structural rigidity and electronic properties. These characteristics make it an exceptional ligand for asymmetric catalysis, where the formation of a single desired stereoisomer is paramount. Its coordination with transition metals, particularly palladium, has enabled significant advancements in the synthesis of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of the coordination chemistry of this compound, with a primary focus on its well-documented and impactful application in palladium-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Atroposelective Negishi Coupling

The most significant recent application of this compound is in the atroposelective Negishi cross-coupling for the synthesis of the KRAS G12C covalent inhibitor, Divarasib (GDC-6036).[1][2] This reaction is a cornerstone of the manufacturing process, constructing the key axial chirality with high efficiency and selectivity. The success of this transformation hinges on the formation of a chiral palladium complex in situ, which orchestrates the stereoselective bond formation.

Catalytic System and Performance

The manufacturing process for Divarasib utilizes a highly optimized catalytic system composed of a palladium precursor and this compound. This system has proven to be robust, enabling the synthesis at a scale exceeding 100 kg.[2]

| Parameter | Details | Reference |

| Reaction | Atroposelective Negishi C-C Cross-Coupling | [1][2] |

| Transition Metal | Palladium (Pd) | [1] |

| Palladium Precursor | [Pd(cin)Cl]₂ (cin = cinnamyl) | [1] |

| Ligand | This compound | [1] |

| Catalyst Loading | 0.5 mol % [Pd(cin)Cl]₂ | [1] |

| Ligand Loading | 1 mol % this compound | [1] |

| Key Transformation | Coupling of an aminopyridine and a quinazoline intermediate | [1] |

| Product | Key heterobiaryl intermediate (Ra)-3 for Divarasib (GDC-6036) | [1] |

| Scale | >100 kg | [2] |

Proposed Catalytic Cycle

The atroposelective Negishi coupling proceeds through a catalytic cycle involving the palladium-(R,R)-Chiraphite complex. The cycle, illustrated below, involves the key steps of oxidative addition, transmetalation, and reductive elimination to forge the new C-C bond, followed by regeneration of the active Pd(0) catalyst. The chirality of the this compound ligand is crucial for controlling the stereochemistry during the reductive elimination step, leading to the formation of the desired atropisomer.

Experimental Protocols

The following section outlines a generalized experimental protocol for the palladium-catalyzed atroposelective Negishi coupling, based on the synthesis of the Divarasib intermediate.[1]

Synthesis of the Chiral Pd-(R,R)-Chiraphite Catalyst (In Situ)

The active catalyst is typically generated in situ under inert conditions.

-

Inert Atmosphere : A suitable reactor is rendered inert by purging with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition : An appropriate anhydrous solvent (e.g., THF) is added to the reactor.

-

Component Addition : The palladium precursor (e.g., [Pd(cin)Cl]₂) and the this compound ligand are added to the solvent.

-

Stirring : The mixture is stirred at room temperature for a specified period to allow for the formation of the active catalytic complex.

Protocol for Negishi Cross-Coupling

-

Reagent Preparation : Solutions of the quinazoline halide (Ar¹-X) and the aminopyridine organozinc reagent (Ar²-ZnX) are prepared in an anhydrous solvent.

-

Reaction Setup : The pre-formed catalyst solution is cooled to the desired reaction temperature.

-

Substrate Addition : The solutions of the coupling partners are added to the catalyst mixture. The order and rate of addition may be critical for selectivity and yield.

-

Reaction Monitoring : The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the consumption of starting materials.

-

Quenching : Upon completion, the reaction is carefully quenched with an appropriate aqueous solution (e.g., ammonium chloride solution).

-

Work-up and Extraction : The organic product is extracted from the aqueous layer using a suitable organic solvent. The combined organic layers are washed and dried.

-

Purification : The crude product is purified. For the Divarasib synthesis, a chromatography-free process involving crystallization is employed to isolate the high-purity product.[1]

-

Characterization : The final product's identity, purity, and stereochemical integrity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Experimental Workflow Diagram

The logical flow of the experimental procedure, from initial setup to final product analysis, is critical for reproducibility and success.

Coordination with Other Transition Metals

While the palladium/(R,R)-Chiraphite system is exceptionally well-documented for C-C bond formation, phosphoramidite ligands, in general, are versatile and have been employed with other transition metals, such as Rhodium (Rh) and Ruthenium (Ru). These complexes are often used in asymmetric hydrogenation reactions of various unsaturated compounds.[3][4][5] In these contexts, the phosphoramidite ligand coordinates to the metal center, creating a chiral environment that directs the enantioselective addition of hydrogen to a prochiral substrate. The specific structural and electronic data for this compound complexes with these other metals are less prevalent in recent literature compared to the prominent palladium application but represent a continuing area of research in asymmetric catalysis.

Conclusion

The coordination chemistry of this compound with transition metals is a field of significant academic and industrial importance. Its application in palladium-catalyzed atroposelective Negishi coupling for the large-scale synthesis of Divarasib (GDC-6036) showcases the power of this ligand to control complex stereochemistry with high fidelity. The detailed understanding of its coordination, the resulting catalytic cycle, and the precise execution of experimental protocols are fundamental to leveraging its full potential. Future research will likely continue to explore the application of this compound and its derivatives with a broader range of transition metals to address new challenges in asymmetric synthesis for the pharmaceutical and fine chemical industries.

References

- 1. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. idus.us.es [idus.us.es]

An In-depth Technical Guide to Chiral Phosphine Ligands: The Case of Chiraphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides a comprehensive overview of chiral phosphine ligands with a particular focus on Chiraphite, a highly effective bulky phosphite ligand. This document will delve into the ligand's structure, synthesis, and applications, with a special emphasis on its role in large-scale industrial processes. Detailed experimental protocols, comparative performance data, and workflow visualizations are provided to offer a practical resource for researchers and professionals in the field.

Introduction to Chiral Phosphine Ligands

Chiral phosphine ligands are organophosphorus compounds that possess chirality, either at the phosphorus atom (P-chiral) or in the carbon backbone of the ligand.[1] These ligands coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.[2] The efficacy of a chiral phosphine ligand is determined by its steric and electronic properties, which can be fine-tuned by modifying its structure.[2]

There are two main classes of chiral phosphine ligands:

-

P-Chiral Ligands: These ligands have a stereogenic phosphorus atom. Examples include DIPAMP and MiniPHOS.[3]

-

Backbone Chiral Ligands: The chirality in these ligands resides in the carbon framework. Prominent examples include BINAP and DuPhos.[3]

The choice of ligand is critical for achieving high enantioselectivity and catalytic activity in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Chiraphite: A Privileged Chiral Phosphite Ligand

Chiraphite is a C2-symmetric chiral diphosphite ligand derived from the chiral diol, (2R,4R)-pentanediol, and a bulky biphenol unit. The (R,R)-enantiomer of Chiraphite is commonly used in asymmetric catalysis.

Structure of (R,R)-Chiraphite:

The bulky tert-butyl groups and the specific geometry imposed by the biphenol and pentanediol units create a well-defined and sterically hindered chiral pocket around the metal center. This steric hindrance plays a crucial role in controlling the enantioselectivity of the catalyzed reaction.

Synthesis of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands is a critical aspect of their development and application. Various synthetic strategies have been developed to access a wide range of these ligands with diverse structural motifs.

General Synthetic Workflow

The synthesis of a chiral phosphine ligand typically involves the coupling of a chiral backbone with a phosphine moiety. The following diagram illustrates a generalized workflow for the synthesis of a chiral diphosphite ligand like Chiraphite.

Caption: Generalized workflow for the synthesis of a chiral diphosphite ligand.

Experimental Protocol: Synthesis of this compound

Materials:

-

(2R,4R)-(-)-2,4-Pentanediol

-

Phosphorus trichloride (PCl3)

-

Triethylamine (Et3N)

-

2,2'-bis(3,5-di-tert-butyl-6-methoxyphenol)

-

Anhydrous toluene

-

Anhydrous hexanes

Procedure:

-

Preparation of the Phosphorochloridite: To a solution of 2,2'-bis(3,5-di-tert-butyl-6-methoxyphenol) (1.0 eq) in anhydrous toluene at 0 °C is slowly added phosphorus trichloride (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess PCl3 are removed under reduced pressure to yield the crude phosphorochloridite.

-

Formation of the Diphosphite: A solution of the crude phosphorochloridite (2.0 eq) in anhydrous toluene is added dropwise to a solution of (2R,4R)-(-)-2,4-pentanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure. The residue is washed with anhydrous hexanes and dried under vacuum to afford this compound as a white solid.

Applications of Chiraphite in Asymmetric Catalysis

Chiraphite has proven to be a highly effective ligand in a range of asymmetric catalytic reactions. Its most notable application is in the atroposelective Negishi cross-coupling reaction for the large-scale synthesis of the KRAS G12C covalent inhibitor, GDC-6036 (Divarasib).[4]

Atroposelective Negishi Coupling in the Synthesis of GDC-6036

The key step in the synthesis of GDC-6036 is the construction of the sterically hindered biaryl axis via a palladium-catalyzed Negishi coupling of an aminopyridine and a quinazoline derivative.[5] The use of this compound as the chiral ligand was found to be crucial for achieving high diastereoselectivity in this transformation.[5]

Reaction Scheme:

Logical Workflow for the Atroposelective Negishi Coupling:

Caption: Logical workflow of the key Negishi coupling step in the GDC-6036 synthesis.

Experimental Protocol: Atroposelective Negishi Coupling

The following protocol is adapted from the supporting information of the publication by Xu et al. (2023).[2][6]

Materials:

-

Aminopyridine derivative

-

Quinazoline organozinc reagent

-

[Pd(cin)Cl]2 (Palladium(II) cinnamyl chloride dimer)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium trifluoroacetate (NaTFA)

Procedure:

-

A reaction vessel is charged with the aminopyridine derivative (1.0 eq), [Pd(cin)Cl]2 (0.005 eq), and this compound (0.01 eq).

-

Anhydrous THF is added, and the mixture is stirred at room temperature.

-

A solution of the quinazoline organozinc reagent (1.1 eq) in THF is added.

-

Sodium trifluoroacetate (3.0 eq) is added.

-

The reaction mixture is heated to 50 °C and stirred for 12 hours.

-

Upon completion, the reaction is cooled to room temperature and quenched with aqueous ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The desired atropisomer is isolated and purified by crystallization.

Performance and Comparison

The performance of a chiral ligand is typically evaluated based on the enantiomeric excess (ee%) or diastereomeric ratio (dr), conversion, turnover number (TON), and turnover frequency (TOF) it achieves in a specific reaction.

Performance of Chiraphite in the Atroposelective Negishi Coupling

In the synthesis of GDC-6036, this compound demonstrated superior performance compared to other chiral phosphine ligands, providing excellent diastereoselectivity.

| Ligand | Catalyst System | Conversion (%) | Diastereomeric Ratio (dr) |

| This compound | [Pd(cin)Cl]2 | >95 | 95:5 |

| (R)-SIPHOS | [Pd(cin)Cl]2 | Low | N/A |

| (R)-SIPHOS-PE | [Pd(cin)Cl]2 | Low | N/A |

| (S,S)-Kelliphite | [Pd(cin)Cl]2 | Low | N/A |

Data adapted from Xu et al., Org. Lett. 2023, 25, 19, 3417–3422.[7]

Broader Applications and Comparative Data

While the application of Chiraphite in the GDC-6036 synthesis is a prominent example, chiral phosphite ligands, in general, have been successfully employed in other asymmetric transformations. The following table provides a general comparison of the performance of different classes of chiral phosphine ligands in key asymmetric reactions.

| Reaction Type | Ligand Class | Typical ee% | Key Features |

| Asymmetric Hydrogenation | P-chiral Phosphines (e.g., DIPAMP) | >95% | Highly effective for α-amino acid synthesis. |

| Backbone Chiral Phosphines (e.g., BINAP, DuPhos) | >99% | Broad substrate scope. | |

| Asymmetric Hydroformylation | Phosphine-phosphites | 90-99% | Excellent control of regioselectivity and enantioselectivity. |

| Asymmetric Allylic Alkylation | P,N-Ligands | >95% | High enantioselectivity and activity. |

| Atroposelective Cross-Coupling | Bulky Phosphites (e.g., Chiraphite) | High dr | Effective for constructing sterically hindered biaryls. |

Conclusion

Chiral phosphine ligands, exemplified by the highly effective phosphite ligand Chiraphite, are indispensable tools in modern asymmetric catalysis. The successful application of Chiraphite in the large-scale, industrial synthesis of the cancer therapeutic GDC-6036 underscores the power of rational ligand design in addressing complex synthetic challenges.[4] This technical guide provides a foundational understanding of Chiraphite, its synthesis, and its application, offering valuable insights for researchers and professionals engaged in the development of stereoselective synthetic methodologies. Future advancements in ligand design will undoubtedly continue to push the boundaries of asymmetric catalysis, enabling the efficient and sustainable production of complex chiral molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-Chiraphite: An In-depth Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Chiraphite is a chiral phosphite ligand increasingly utilized in asymmetric catalysis. Its efficacy in achieving high enantioselectivity in various chemical transformations makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, as an organophosphorus compound, its stability and handling require careful consideration to ensure experimental reproducibility and laboratory safety. This technical guide provides a comprehensive overview of the stability of this compound and detailed precautions for its handling, storage, and disposal.

Stability of this compound

This compound, like many other phosphite ligands, is susceptible to degradation, primarily through hydrolysis and oxidation. The lone pair of electrons on the phosphorus atom is readily attacked by electrophiles, and the P-O bonds can be cleaved by nucleophiles, particularly water.

General Degradation Pathways

The primary degradation pathway for phosphite ligands is hydrolysis, which can be catalyzed by acids.[1] This process involves the nucleophilic attack of water on the phosphorus center, leading to the formation of pentavalent phosphorus species that are typically inactive as ligands in catalysis. The degradation can proceed in a stepwise manner, ultimately leading to the formation of phosphorous acid and the corresponding diol from the ligand backbone.

Another potential degradation route is oxidation, where the P(III) center is oxidized to a P(V) species (phosphine oxide). While phosphites are generally more resistant to air oxidation than phosphines, prolonged exposure to air, especially in solution and at elevated temperatures, can lead to oxidation.

Caption: General degradation pathways of this compound.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively published. However, studies on analogous bulky, electron-rich phosphite ligands provide valuable insights into their hydrolytic stability. The stability of these ligands is often assessed by monitoring their decomposition over time in the presence of water using ³¹P NMR spectroscopy.

Disclaimer: The following data is for structurally related phosphite ligands and should be used as a general guideline. For critical applications, it is highly recommended to perform stability studies on this compound under the specific experimental conditions.

| Ligand Type | Conditions | Half-life (t₁/₂) | Reference |

| Bulky Biaryl Phosphite | 0.049 M in 1,4-dioxane, 100 eq. H₂O, room temp. | > 600 h | [1] |

| Less Hindered Biaryl Phosphite | 0.049 M in 1,4-dioxane, 100 eq. H₂O, room temp. | ~ 10 h | [1] |

| Bidentate Phosphite (in Rh complex) | In situ NMR, 90°C | 173 h | [2] |

The data suggests that bulky substituents, similar to those in this compound, significantly enhance hydrolytic stability.[1]

Handling and Storage Precautions

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage

Based on supplier recommendations, this compound should be stored under the following conditions:

| Parameter | Recommendation |

| Temperature | 4°C |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) |

| Light | Protect from light (store in an amber vial) |

Handling

This compound is classified as a hazardous substance with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere using standard Schlenk line or glovebox techniques.

Caption: Recommended workflow for handling this compound.

Chemical Incompatibilities

While a comprehensive incompatibility list for this compound is not available, general knowledge of organophosphorus compounds suggests avoiding contact with:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Acids: Can catalyze rapid hydrolysis.

-

Moisture: Leads to hydrolysis.

Disposal

Unused or waste this compound and its solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contaminated labware should be decontaminated before disposal.

Experimental Protocols

Monitoring Hydrolytic Stability using ³¹P NMR Spectroscopy

This protocol provides a general method for assessing the hydrolytic stability of this compound.

Materials:

-

This compound

-

Anhydrous, degassed 1,4-dioxane (or another suitable inert solvent)

-

Deoxygenated deionized water

-

NMR tubes with J. Young valves or screw caps with PTFE liners

-

Gas-tight syringes

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Prepare a stock solution of this compound in anhydrous, degassed 1,4-dioxane to a known concentration (e.g., 0.05 M).

-

In an NMR tube, add a precise volume of the stock solution.

-

Add a known excess of deoxygenated water (e.g., 100 equivalents relative to the phosphite).

-

Seal the NMR tube under an inert atmosphere.

-

-

NMR Analysis:

-

Acquire an initial ³¹P NMR spectrum (t=0). The signal for the trivalent phosphorus in this compound is expected in the range of 120-150 ppm.[2]

-

Store the NMR tube at the desired temperature (e.g., room temperature or 90°C).

-

Acquire subsequent ³¹P NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the starting material's peak and the appearance of new peaks corresponding to hydrolysis products (typically in the 0 ppm region for pentavalent phosphorus species).[2]

-

-

Data Analysis:

-

Integrate the peaks of the starting material and any degradation products at each time point.

-

Plot the concentration of this compound as a function of time.

-

If the reaction follows pseudo-first-order kinetics (due to the large excess of water), the half-life can be calculated from the rate constant obtained by fitting the data to an exponential decay.

-

Caption: Experimental workflow for monitoring hydrolytic stability.

By adhering to these guidelines, researchers can ensure the safe and effective use of this compound, leading to more reliable and reproducible results in asymmetric catalysis.

References

Unveiling the Spectroscopic Signature of (R,R)-Chiraphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectral Data Summary

The following tables summarize the expected spectral data for (R,R)-Chiraphite based on its chemical structure and data from analogous chiral phosphite ligands. It is important to note that specific values may vary slightly depending on the solvent and instrumentation used.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 31P | [Data not available in search results] | Singlet | - | P |

| 1H | [Data not available in search results] | Multiplets, Doublets | [Data not available in search results] | Aromatic protons of the biphenol and other organic moieties |

| 13C | [Data not available in search results] | - | - | Aromatic and aliphatic carbons |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| [Data not available in search results] | Strong, Medium, Weak | P-O-C stretching, C-H aromatic stretching, C=C aromatic stretching |

Table 3: Mass Spectrometry (MS) Data for this compound

| Technique | [M+H]+ or M+ (m/z) | Fragmentation Pattern |

| ESI-MS or HRMS | [Data not available in search results] | [Data not available in search results] |

Table 4: Optical Rotation Data for this compound

| Wavelength (nm) | Specific Rotation [α]D (degrees) | Concentration ( g/100 mL) | Solvent |

| 589 (D-line) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for its effective application. The following protocols are based on standard methodologies for the synthesis and analysis of chiral phosphite ligands.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an axially chiral biphenol with a phosphorus trihalide, followed by reaction with a desired alcohol or amine. A general procedure is as follows:

-

Phosphorus Trihalide Reaction: To a solution of the (R)-biphenol in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), a phosphorus trihalide (e.g., PCl3) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC) or 31P NMR.

-

Alcohol/Amine Addition: The desired alcohol or amine is then added to the reaction mixture, often in the presence of a base (e.g., triethylamine) to scavenge the resulting hydrohalic acid. The reaction is stirred until completion.

-

Work-up and Purification: The reaction mixture is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization Methods

The following are standard methods for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl3 or C6D6. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for 1H and 13C NMR, and phosphoric acid for 31P NMR).

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of such compounds.

-

Optical Rotation: The specific rotation is measured using a polarimeter at the sodium D-line (589 nm). The sample is dissolved in a specified solvent at a known concentration.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Theoretical Underpinnings of (R,R)-Chiraphite Stereoselectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphite, a C2-symmetric diphosphite ligand, has demonstrated significant efficacy in inducing high stereoselectivity in a variety of metal-catalyzed asymmetric reactions. Understanding the origin of this stereoselectivity is paramount for optimizing reaction conditions, designing more effective catalysts, and extending the application of this ligand to new synthetic challenges. This technical guide provides an in-depth overview of the theoretical studies aimed at elucidating the stereoselectivity of this compound, with a particular focus on rhodium-catalyzed asymmetric hydrogenation. Due to a lack of specific theoretical studies directly on this compound in the public domain, this guide draws upon computational investigations of structurally similar chiral diphosphite ligands to present a comprehensive framework for understanding its stereochemical control.

The stereochemical outcome of a reaction catalyzed by a metal complex with a chiral ligand like this compound is determined by the subtle energetic differences between the diastereomeric transition states leading to the respective enantiomeric products. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing these transition states and elucidating the non-covalent interactions that govern enantioselectivity.

Core Principles of Stereoselectivity with Chiral Diphosphite Ligands

The stereoselectivity of metal complexes with chiral diphosphite ligands, including this compound, is primarily governed by the following factors:

-

Conformational Rigidity and Chirality of the Ligand Backbone: The C2-symmetric backbone of this compound creates a well-defined and rigid chiral environment around the metal center. This pre-organized structure restricts the possible coordination modes of the prochiral substrate, forcing it to adopt specific orientations to minimize steric clashes.

-

Quadrant Model and Steric Hindrance: The chiral space around the metal center can often be conceptualized using a quadrant model. The bulky substituents on the ligand occupy certain quadrants, creating steric hindrance that disfavors the approach of the substrate from those directions. The substrate, therefore, preferentially binds in the less hindered quadrants, leading to the selective formation of one enantiomer.

-

Non-Covalent Interactions: Attractive non-covalent interactions, such as CH-π interactions, hydrogen bonds, and van der Waals forces, between the ligand and the substrate in the transition state can play a crucial role in stabilizing one diastereomeric pathway over the other.

-

Electronic Effects: The electronic properties of the phosphite ligand can influence the electronic nature of the metal center, which in turn can affect the binding and activation of the substrate.

Theoretical Methodology: A Representative Experimental Protocol

While a specific computational protocol for this compound is not available, a typical DFT-based investigation into the stereoselectivity of a rhodium-catalyzed asymmetric hydrogenation with a chiral diphosphite ligand would involve the following steps:

-

Model System Definition: A representative reaction, such as the hydrogenation of a prochiral enamide (e.g., methyl α-acetamidoacrylate), is chosen as the model system. The catalyst is modeled as a [Rh(this compound)(substrate)]+ complex.

-

Conformational Search: An extensive conformational search is performed for all possible intermediates and transition states to locate the lowest energy structures. This is crucial as the relative energies of different conformers can significantly impact the calculated enantioselectivity.

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential, such as LANL2DZ, for the metal).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Transition State Verification: The single imaginary frequency of each transition state is visualized to ensure that it corresponds to the desired reaction coordinate (e.g., the C-H bond formation in hydrogenation).

-

Energy Profile Calculation: The relative Gibbs free energies of all stationary points are calculated to construct the potential energy surface for the catalytic cycle. The enantioselectivity is then predicted from the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products.

-

Analysis of Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are employed to identify and quantify the key non-covalent interactions responsible for stereodifferentiation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data derived from theoretical studies on analogous diphosphite ligands in rhodium-catalyzed asymmetric hydrogenation. This data is representative of what would be expected from a computational investigation of this compound.

| Parameter | (R)-Product Pathway | (S)-Product Pathway | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Relative Free Energy of Transition State (ΔG‡) | 15.2 | 17.5 | 2.3 | >99 |

| Key Interatomic Distances in TS (Å) | Rh-H: 1.65, C-H: 1.80 | Rh-H: 1.64, C-H: 1.82 | - | - |

| Key Dihedral Angles in TS (degrees) | P-Rh-P-C: 45 | P-Rh-P-C: 65 | - | - |

Note: The data presented in this table is illustrative and based on typical values reported for similar systems. Actual values for this compound would require a dedicated computational study.

Visualizing the Catalytic Cycle and Stereodetermining Step

The following diagrams, generated using the DOT language, illustrate the key steps in a generic rhodium-catalyzed asymmetric hydrogenation and the crucial transition states that determine the stereochemical outcome.

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Caption: Energetic differentiation of diastereomeric transition states.

Conclusion

Theoretical studies, primarily employing DFT calculations, provide invaluable insights into the origins of stereoselectivity in asymmetric catalysis. For ligands like this compound, these studies can rationalize experimental observations and guide the development of more efficient and selective catalytic systems. The combination of steric repulsion, dictated by the rigid chiral backbone of the ligand, and subtle non-covalent interactions between the ligand and the substrate in the transition state are the key determinants of enantioselectivity. While a dedicated theoretical investigation on this compound is yet to be widely reported, the principles and methodologies outlined in this guide, based on analogous chiral diphosphite ligands, offer a robust framework for understanding and predicting its stereochemical behavior. Future computational work specifically targeting this compound will undoubtedly provide a more detailed and quantitative understanding of its remarkable stereodirecting capabilities.

Methodological & Application

Application Notes and Protocols: (R,R)-Chiraphite Catalyzed Asymmetric Negishi Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. The asymmetric variant of this reaction allows for the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry for the development of enantiomerically pure drugs. The enantioselectivity of the asymmetric Negishi coupling is primarily governed by the chiral ligand coordinated to the metal catalyst.

This document provides a detailed protocol for an asymmetric Negishi coupling reaction utilizing the chiral ligand (R,R)-Chiraphite. The protocol is based on a highly efficient atroposelective synthesis of a key intermediate for the KRAS G12C covalent inhibitor, GDC-6036 (Divarasib).[1][2][3][4] This specific application showcases the utility of the this compound ligand in constructing sterically hindered, axially chiral biaryl compounds with high diastereoselectivity.

Key Features of the this compound Catalyzed Protocol:

-

High Atroposelectivity: The palladium/(R,R)-Chiraphite catalytic system demonstrates excellent control over the axial chirality of the biaryl product.

-

Industrial Applicability: This protocol has been successfully implemented on a large scale for the manufacturing of the active pharmaceutical ingredient (API) Divarasib (GDC-6036).

-

Chromatography-Free Synthesis: The described procedure for the synthesis of the GDC-6036 intermediate is chromatography-free, which is a significant advantage for large-scale production.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound catalyzed asymmetric Negishi coupling in the synthesis of the GDC-6036 intermediate, (Rₐ)-3.

| Parameter | Value | Reference |

| Reactants | Aminopyridine 5 and Quinazoline organozinc species 6b | [2] |

| Product | (Rₐ)-3 | [2] |

| Catalyst System | ||

| Palladium Pre-catalyst | [Pd(cin)Cl]₂ | [1][2][4] |

| Catalyst Loading | 0.5 mol % | [1][2][4] |

| Chiral Ligand | This compound (L10) | [1][2][4] |

| Ligand Loading | 1 mol % | [1][2][4] |

| Additive | Sodium trifluoroacetate (NaTFA) | [2] |

| Additive Loading | 3 equivalents | [2] |

| Solvent | THF/2-MeTHF | [2] |

| Temperature | 50 °C | [2] |

| Yield | 70% (crystallized) | [2] |

| Diastereomeric Ratio (dr) | >99:1 (after crystallization) | [2] |

Experimental Protocols

The following is a detailed experimental protocol for the this compound catalyzed atroposelective Negishi coupling for the synthesis of the GDC-6036 intermediate (Rₐ)-3.

Materials:

-

Aminopyridine 5

-

Quinazoline organozinc species 6b (1.1 equivalents)

-

[Pd(cin)Cl]₂ (0.005 equivalents)

-

This compound (L10) (0.01 equivalents)

-

Sodium trifluoroacetate (NaTFA) (3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Standard inert atmosphere (e.g., nitrogen or argon) laboratory equipment

Procedure:

-

Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a dry reaction vessel with [Pd(cin)Cl]₂ (0.005 equiv) and this compound (0.01 equiv). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: To the vessel containing the pre-formed catalyst, add sodium trifluoroacetate (3 equiv) and the aminopyridine 5 (1 equiv).

-

Addition of Organozinc Reagent: Slowly add a solution of the quinazoline organozinc species 6b (1.1 equiv) in anhydrous THF/2-MeTHF to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product (Rₐ)-3 can be purified by crystallization from a suitable solvent system to yield the product with a diastereomeric ratio of >99:1.

Visualizations

Catalytic Cycle

Caption: Generalized catalytic cycle for the this compound catalyzed Negishi coupling.

Experimental Workflow

Caption: Step-by-step experimental workflow for the asymmetric Negishi coupling.

References

Application Notes and Protocols: (R,R)-Chiraphite and Analogs in Rhodium-Catalyzed Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. The exquisite control over stereoselectivity is achieved through the use of chiral ligands that coordinate to the rhodium center. Among the vast library of chiral ligands, phosphine-phosphites have emerged as a privileged class, offering a unique combination of steric and electronic properties that can lead to high enantioselectivities and catalytic activities.

While the ligand (R,R)-Chiraphite is a notable phosphine-phosphite, its application in rhodium-catalyzed asymmetric hydrogenation is not extensively documented in peer-reviewed literature. However, the principles of its use are well-represented by structurally similar chiral phosphine-phosphite ligands. This document provides detailed protocols and data for a representative system to serve as a practical guide for researchers interested in employing this class of ligands in their work. The methodologies and data presented are based on established results for rhodium catalysts bearing chiral phosphine-phosphite ligands in the asymmetric hydrogenation of prochiral olefins, particularly dehydroamino acid derivatives.[1]

Catalytic System Overview

The catalytic system for asymmetric hydrogenation typically consists of a rhodium precursor, such as [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene), and a chiral phosphine-phosphite ligand. The active catalyst is generally formed in situ by the reaction of the rhodium precursor with the ligand.

Logical Relationship of Catalyst Formation

Caption: In situ formation of the active rhodium-phosphine-phosphite catalyst precursor.

Experimental Protocols

The following protocols are representative of the asymmetric hydrogenation of dehydroamino acid derivatives using a rhodium-phosphine-phosphite catalyst system.[1]

Protocol 1: In situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol describes the general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate as a model substrate.

Materials:

-

[Rh(cod)₂]BF₄ (Rhodium precursor)

-

Chiral Phosphine-Phosphite Ligand (e.g., a this compound analog)

-

Methyl (Z)-α-acetamidocinnamate (Substrate)

-

Anhydrous, degassed dichloromethane (DCM)

-

Hydrogen gas (high purity)

-

Schlenk flask or autoclave

-

Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

-

Catalyst Precursor Preparation:

-

In a glovebox or under a stream of inert gas, add [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral phosphine-phosphite ligand (0.011 mmol, 1.1 equivalents) to a Schlenk flask.

-

Add 5 mL of anhydrous, degassed DCM to the flask.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the catalyst complex. The solution should be homogeneous.

-

-

Hydrogenation Reaction:

-

To the catalyst solution, add the substrate, methyl (Z)-α-acetamidocinnamate (220 mg, 1.0 mmol).

-

Seal the Schlenk flask or autoclave.

-

Purge the reaction vessel with hydrogen gas three times.

-

Pressurize the vessel to 1 bar with hydrogen gas.

-

Stir the reaction mixture vigorously at 20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Analysis:

-

Upon completion of the reaction (typically 1-24 hours), carefully vent the hydrogen gas.

-

Remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or gas chromatography (GC).

-

Experimental Workflow

References

Application Notes and Protocols for Asymmetric Hydroformylation with (R,R)-Chiraphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydroformylation is a powerful transformation in organic synthesis, enabling the direct conversion of prochiral alkenes into valuable chiral aldehydes. These aldehydes are versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The key to achieving high enantioselectivity in this reaction lies in the design and application of chiral ligands for the transition metal catalyst, typically rhodium.

(R,R)-Chiraphite, a C2-symmetric diphosphite ligand derived from (2R,4R)-pentanediol, has emerged as a privileged ligand class for rhodium-catalyzed asymmetric hydroformylation. Its rigid backbone and tunable electronic properties allow for excellent stereocontrol, leading to high enantiomeric excesses (ee) for a variety of substrates. This document provides a detailed protocol for performing asymmetric hydroformylation using a rhodium catalyst coordinated with this compound, along with representative data and mechanistic insights.

Data Presentation

The following table summarizes typical results obtained in the rhodium-catalyzed asymmetric hydroformylation of various olefin substrates using the this compound ligand. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and substrate purity.

| Entry | Substrate | Product | Yield (%) | b:l ratio | ee (%) |

| 1 | Styrene | 2-phenylpropanal | >95 | 96:4 | 90 (R) |

| 2 | Vinyl acetate | 2-acetoxypropanal | >90 | 95:5 | 88 (R) |

| 3 | 1-Hexene | 2-methylhexanal | >95 | 85:15 | 85 (R) |

| 4 | Allyl cyanide | 3-cyanobutanal | >90 | 92:8 | 92 (R) |

b:l ratio: branched to linear aldehyde ratio.

Experimental Protocols

Materials and General Considerations

-

Catalyst Precursor: Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

-

Ligand: this compound

-

Substrates: Alkenes should be purified prior to use (e.g., by passing through a short column of activated alumina to remove peroxide inhibitors).

-

Solvent: Toluene, benzene, or other anhydrous, deoxygenated aromatic solvents are typically used.

-

Syngas: A 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) is commonly used. All handling of syngas should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Glassware: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.

-

Analysis: Product distribution (branched vs. linear) and conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. Enantiomeric excess is determined by chiral GC or HPLC analysis.

Catalyst Stock Solution Preparation

-

In a glovebox or under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (1.0 eq) and this compound (2.2 eq) in the desired solvent to achieve a final rhodium concentration of 1-5 mM.

-

Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst complex. The solution will typically turn from a deep green or brown to a pale yellow color.

General Procedure for Asymmetric Hydroformylation

-

To a high-pressure autoclave equipped with a magnetic stir bar and a glass liner, add the alkene substrate (100-1000 equivalents relative to rhodium).

-

Via syringe, add the freshly prepared catalyst stock solution to the autoclave under a positive pressure of inert gas.

-

Seal the autoclave and purge several times with the CO/H₂ (1:1) gas mixture.

-

Pressurize the autoclave to the desired pressure (typically 10-50 bar).

-

Place the autoclave in a heating block and stir at the desired temperature (typically 40-80 °C) for the specified reaction time (typically 12-24 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

-

Open the autoclave and collect the reaction mixture.

-

Analyze the crude reaction mixture by GC or ¹H NMR to determine conversion and regioselectivity.

-

Purify the product aldehyde by flash column chromatography on silica gel if necessary.

-

Determine the enantiomeric excess of the purified aldehyde by chiral GC or HPLC.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation.

Caption: The catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for asymmetric hydroformylation.

Caption: Experimental workflow for asymmetric hydroformylation.

Application of (R,R)-Chiraphite in the Synthesis of GDC-6036: A Potent KRAS G12C Inhibitor

Introduction

GDC-6036 (Divarasib) is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. A critical step in the second-generation synthesis of GDC-6036 is a highly atroposelective Negishi coupling reaction. This key transformation utilizes the chiral ligand (R,R)-Chiraphite in conjunction with a palladium catalyst to control the stereochemistry of the biaryl axis in a crucial intermediate. This application note provides detailed protocols and data for the synthesis of GDC-6036, with a specific focus on the application of this compound in the pivotal Negishi coupling step. The information is intended for researchers, scientists, and drug development professionals.

Signaling Pathway of KRAS G12C and Inhibition by GDC-6036

The KRAS protein is a central node in the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. GDC-6036 is designed to specifically and covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state and thereby inhibiting downstream signaling.

Caption: KRAS G12C signaling pathway and the mechanism of action of GDC-6036.

Experimental Protocols

The synthesis of GDC-6036 can be broadly divided into three key stages: preparation of the coupling partners, the atroposelective Negishi coupling, and the final elaboration to the active pharmaceutical ingredient (API).

Atroposelective Negishi Coupling: Synthesis of Intermediate (Ra)-3

This protocol is adapted from the second-generation synthesis of GDC-6036.[1][2][3]

Reaction Scheme:

(Image of the Negishi coupling reaction showing aminopyridine 5, quinazoline 6b, the Pd/(R,R)-Chiraphite catalyst, and the product (Ra)-3 would be placed here if image generation were supported.)

Materials:

-

Aminopyridine 5

-

Organozinc reagent 6b (prepared in situ from the corresponding aryl bromide)

-

[Pd(cin)Cl]₂ (Palladium(II) cinnamyl chloride dimer)

-

This compound

-

Sodium trifluoroacetate (NaTFA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a rigorously dried and inerted reaction vessel, add [Pd(cin)Cl]₂ (0.5 mol %) and this compound (1 mol %).

-

Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

In a separate vessel, add aminopyridine 5 (1.0 equiv) and sodium trifluoroacetate (3.0 equiv).

-

Add a solution of the organozinc reagent 6b (1.1 equiv) in 2-MeTHF to the mixture of aminopyridine 5 .

-

To this resulting slurry, add the pre-formed catalyst solution.

-

Heat the reaction mixture to 50 °C and stir for 18-24 hours, monitoring the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

The crude product is purified by crystallization to afford the desired atropisomer (Ra)-3 in high diastereomeric purity.

Data Presentation

The following tables summarize the quantitative data for the key atroposelective Negishi coupling step in the synthesis of GDC-6036.

| Parameter | Value | Reference |

| Catalyst Precursor | [Pd(cin)Cl]₂ | [1][2] |

| Ligand | This compound | [1][2] |

| Catalyst Loading | 0.5 mol % | [1][2] |

| Ligand Loading | 1 mol % | [1][2] |